Pentadecyl acetate

Overview

Description

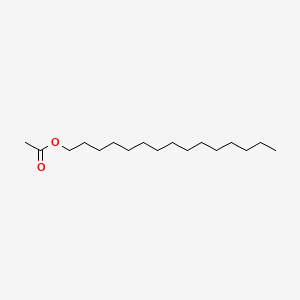

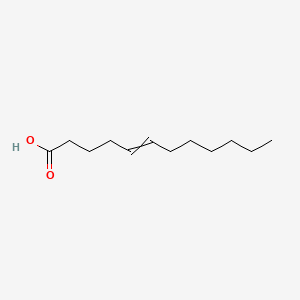

Pentadecyl acetate, also known as acetic acid pentadecyl ester, is an organic compound with the molecular formula C17H34O2. It is a carboxylic ester that is commonly used in various industrial and scientific applications. This compound is known for its pleasant fragrance, making it a popular choice in the fragrance industry.

Mechanism of Action

- Pentadecyl acetate primarily interacts with cellular membranes due to its amphiphilic nature. It can destabilize microbial membranes, affecting their integrity and function .

- Enzyme Inhibition : Although not fully characterized, it may also inhibit specific enzymes involved in microbial metabolism .

Target of Action

Mode of Action

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

Pentadecyl acetate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a substrate for esterases, which hydrolyze esters into their corresponding alcohols and acids . Additionally, this compound can interact with lipid-binding proteins, influencing lipid transport and metabolism within cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in lipid metabolism, thereby affecting the overall lipid profile of cells . Furthermore, this compound can impact mitochondrial function, potentially leading to changes in energy production and cellular respiration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For instance, it may inhibit certain esterases, preventing the hydrolysis of other ester compounds . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in lipid metabolism and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in lipid metabolism and energy production . Toxic or adverse effects have been observed at very high doses, including potential liver damage and disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by esterases into pentadecanol and acetic acid, which are further processed by other metabolic enzymes . This compound can also influence metabolic flux and metabolite levels, particularly in pathways related to fatty acid synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by lipid-binding proteins and transporters. These interactions facilitate its localization and accumulation in specific cellular compartments, such as lipid droplets and membranes . The distribution of this compound can affect its activity and function within cells .

Subcellular Localization

This compound is primarily localized in lipid-rich compartments within cells, such as lipid droplets and membranes . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can impact its activity and function, particularly in processes related to lipid metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentadecyl acetate can be synthesized through the esterification reaction between pentadecanol and acetic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Pentadecanol+Acetic Acid→Pentadecyl Acetate+Water

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Pentadecyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentadecanol and acetic acid.

Oxidation: Under oxidative conditions, this compound can be converted to corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Pentadecanol and acetic acid.

Oxidation: Pentadecanoic acid.

Reduction: Pentadecanol.

Scientific Research Applications

Pentadecyl acetate finds widespread applications in both scientific research and industrial sectors. Its uses include:

Chemistry: As a solvent and reagent in organic synthesis.

Biology: In studies related to pheromones and insect behavior.

Industry: Used in the production of fragrances, lubricants, and surfactants.

Comparison with Similar Compounds

Pentadecyl acetate is similar to other long-chain esters, such as:

- Hexadecyl acetate (C18H36O2)

- Octadecyl acetate (C20H40O2)

- Dodecyl acetate (C14H28O2)

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its fragrance profile and solubility characteristics make it particularly valuable in the fragrance and lubricant industries.

Properties

IUPAC Name |

pentadecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAIZLQILBFRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334842 | |

| Record name | Pentadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-58-3 | |

| Record name | Pentadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of pentadecyl acetate?

A1: this compound acts as a key component of the aggregation pheromone in Drosophila busckii [, ]. This means that it plays a crucial role in mediating the attraction of both male and female flies, influencing their aggregation behavior.

Q2: How does the stereochemistry of this compound affect its biological activity?

A2: Research shows that Drosophila busckii are highly selective towards the (S)-enantiomer of 2-pentadecyl acetate []. While the flies respond to the racemic mixture, they show no attraction towards the pure (R)-enantiomer, highlighting the importance of stereochemistry in pheromone recognition.

Q3: How is this compound involved in the mating behavior of Drosophila busckii?

A3: this compound is found in the ejaculatory bulb of mature male D. busckii and is transferred to the female cuticle during mating []. Interestingly, the female then releases about one-third of this pheromone into the environment shortly after mating, likely contributing to the attraction of other flies and influencing overall population dynamics.

Q4: Beyond Drosophila, what other insect species are known to respond to this compound?

A4: this compound, particularly the (2S,3S,7S)-3,7-dimethyl-2-pentadecyl acetate isomer, also serves as the sex pheromone for the pine sawfly, Neodiprion sertifer [, , ]. This pheromone is used in traps to monitor and predict sawfly population densities and potential defoliation risks in pine forests.

Q5: What are the implications of this compound's long half-life in the environment?

A5: The persistence of this compound raises questions about its potential environmental impact and degradation pathways. Further research is needed to assess its ecotoxicological effects and develop strategies to mitigate any negative impacts on non-target organisms or ecosystems. This information is crucial for responsible use and management of this compound, particularly in forestry and agricultural settings.

Q6: How is this compound studied in the laboratory?

A8: Researchers utilize techniques like wind-tunnel olfactometers to study the behavioral responses of insects to this compound []. This controlled environment allows for precise manipulation of pheromone concentrations and observation of insect behavior. Additionally, analytical methods such as gas chromatography are employed to identify, quantify, and monitor this compound in biological samples and environmental matrices [].

Q7: Can this compound interact with other compounds in mixed monolayers?

A9: Research indicates that this compound can form mixed monolayers with other long-chain fatty acids and esters, such as pentadecanoic acid []. The characteristics of these mixed monolayers, including surface pressure and thermodynamic properties, depend on the specific molecular structures and compositions of the interacting compounds. This knowledge is valuable for understanding the behavior of this compound in complex systems and its potential applications in areas like material science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)

![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)

![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)